3-(4-Hydroxy-3-nitrophenyl)propanoic acid
Overview
Description
3-(4-Hydroxy-3-nitrophenyl)propanoic acid is a monocarboxylic acid that is acetic acid carrying a 2-hydroxy-3-nitrophenyl substituent at C-2 . It is also known as a metabolite of Nitrotyrosine .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid involves many intermolecular hydrogen bonds between the acidic cation, chloride anions, and the water molecules, forming a three-dimensional network . An intramolecular bond between the ammonium group and a hydroxyl O atom is also present .Physical And Chemical Properties Analysis
The molecular weight of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is 211.17 g/mol . It has a topological polar surface area of 103 Ų . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Novel Compounds : It serves as a precursor in synthesizing novel compounds with potential antioxidant, anti-inflammatory, and antiulcer activities. For instance, novel amino acid conjugates with nifedipine showed significant efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Development of Bio-based Materials : Phloretic acid, a derivative of this compound, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. It provides an eco-friendly alternative for the development of materials with wide applications (Trejo-Machin et al., 2017).
Pharmacological Research
Anti-inflammatory and Antioxidant Potential : The compound and its analogues demonstrate significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (Subudhi & Sahoo, 2011).
Role in Drug Synthesis : It plays a crucial role in synthesizing various pharmaceutical compounds, including those with potential anti-inflammatory and antioxidant activities (Subudhi & Sahoo, 2011).
Environmental and Safety Studies
- **
Metabolism and Excretion Studies : 4-Hydroxy-3-nitrophenylarsonic acid, a related compound, was studied for its metabolism and excretion in hens, providing insights into its pharmacokinetics and environmental impact. It showed slow excretion when administered orally and rapid excretion upon intramuscular injection (Moody & Williams, 1964).
Safety in Food Contact Materials : A scientific evaluation on the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols (related to the compound ) for use in food contact materials concluded no safety concerns for consumers under specific conditions (Flavourings, 2011).
Mutagenicity and Genotoxicity Assessment : 3-NOP, a derivative of 3-(4-Hydroxy-3-nitrophenyl)propanoic acid, showed no mutagenic or genotoxic potential in a series of tests, indicating its safety for certain applications (Thiel et al., 2019).
- posites-graphene-zirconia-adsorption-zou/e3fea3cde5e3534fa4801480c0cf3032/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1,3,5,11H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJMKEOLALLMDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378934 | |
Record name | 3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3-nitrophenyl)propanoic acid | |
CAS RN |
38196-09-7 | |
Record name | 4-Hydroxy-3-nitrobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38196-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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